molecular formula C10H10Cl3NO3S B5859366 4-(2,3,4-Trichlorobenzenesulfonyl)morpholine

4-(2,3,4-Trichlorobenzenesulfonyl)morpholine

Cat. No.: B5859366
M. Wt: 330.6 g/mol
InChI Key: GPNUNHZDGJKCPG-UHFFFAOYSA-N
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Description

4-(2,3,4-Trichlorobenzenesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a 2,3,4-trichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trichlorobenzenesulfonyl)morpholine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with morpholine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,3,4-Trichlorobenzenesulfonyl chloride+MorpholineThis compound+HCl\text{2,3,4-Trichlorobenzenesulfonyl chloride} + \text{Morpholine} \rightarrow \text{this compound} + \text{HCl} 2,3,4-Trichlorobenzenesulfonyl chloride+Morpholine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trichlorobenzenesulfonyl)morpholine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The trichlorobenzene ring can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic substitution: Products include sulfonamides or sulfonothioates.

    Oxidation: Products include morpholine N-oxides.

    Reduction: Products include partially or fully dechlorinated benzenesulfonyl derivatives.

Scientific Research Applications

4-(2,3,4-Trichlorobenzenesulfonyl)morpholine has several applications in scientific research:

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trichlorobenzenesulfonyl)morpholine involves its interaction with biological molecules through its sulfonyl group. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA).

Comparison with Similar Compounds

Similar Compounds

    4-(2,4,6-Trichlorobenzenesulfonyl)morpholine: Similar structure but with different chlorine substitution pattern.

    4-(2,3,5-Trichlorobenzenesulfonyl)morpholine: Another isomer with a different substitution pattern.

    4-(2,3,4-Trichlorobenzenesulfonyl)piperidine: Similar sulfonyl group but with a piperidine ring instead of morpholine.

Uniqueness

4-(2,3,4-Trichlorobenzenesulfonyl)morpholine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the morpholine ring also imparts distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-(2,3,4-trichlorophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO3S/c11-7-1-2-8(10(13)9(7)12)18(15,16)14-3-5-17-6-4-14/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNUNHZDGJKCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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